2-Amino-3,3-dimethylbutan-1-ol hydrochloride

Description

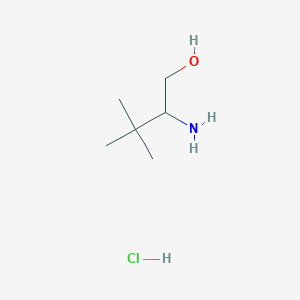

2-Amino-3,3-dimethylbutan-1-ol hydrochloride (CAS: 1306604-13-6) is an amino alcohol hydrochloride salt with the molecular formula C₆H₁₅NO·HCl and a molecular weight of 153.65 g/mol . Structurally, it features a primary alcohol group at position 1, a primary amine at position 2, and two methyl groups branching from position 3. This compound is utilized in organic synthesis, particularly in palladium-catalyzed C(sp³)–H activation reactions, where it serves as a chiral ligand or intermediate .

Properties

IUPAC Name |

2-amino-3,3-dimethylbutan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO.ClH/c1-6(2,3)5(7)4-8;/h5,8H,4,7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFBMCXSYQJNKSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1306604-13-6 | |

| Record name | 2-amino-3,3-dimethylbutan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation Methods

Synthetic Routes

The synthesis of 2-Amino-3,3-dimethylbutan-1-ol hydrochloride typically involves the following methods:

Reaction of 3,3-Dimethylbutan-1-ol with Ammonia

One common method involves the reaction of 3,3-dimethylbutan-1-ol with ammonia or primary amines under controlled conditions. This reaction generally requires a catalyst to facilitate the formation of the amino alcohol.

- Temperature: Typically maintained between 50°C to 100°C.

- Pressure: Atmospheric pressure is often sufficient.

- Catalysts: Commonly used catalysts include acidic ion-exchange resins or metal catalysts.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using advanced techniques such as continuous flow reactors. This method enhances control over reaction parameters and improves product consistency.

Advantages of Continuous Flow Reactors:

- Improved safety due to reduced risk of exothermic reactions.

- Enhanced yield and purity through better mixing and heat transfer.

Alternative Synthetic Pathways

Reduction of Nitro Compounds

Another approach is the reduction of nitro compounds derived from corresponding alcohols:

Method:

The reduction of 2-nitro-3,3-dimethylbutan-1-ol can be performed using catalytic hydrogenation or sodium borohydride.

-

- Use hydrogen gas in the presence of a palladium catalyst.

- Monitor progress via thin-layer chromatography (TLC).

-

- Conduct in a neutral to slightly acidic medium to avoid side reactions.

Alkylation Reactions

Alkylation of tert-leucinol derivatives can also produce this compound:

Procedure:

Utilize alkyl halides (e.g., methyl iodide) in anhydrous solvents like tetrahydrofuran (THF) under nitrogen atmosphere.

Conditions:

Control temperature between 0°C to room temperature to minimize racemization.

Purification Techniques

After synthesis, purification is crucial for achieving high purity levels:

Common Purification Methods

-

- From ethanol/water mixtures to isolate pure crystals.

-

- Using silica gel with ethyl acetate/hexane as eluent for separation based on polarity.

Characterization Techniques

To confirm the structure and purity of synthesized compounds, various analytical techniques are employed:

| Technique | Purpose |

|---|---|

| NMR Spectroscopy | Confirm backbone structure and stereochemistry |

| Gas Chromatography (GC) | Assess purity levels |

| High Performance Liquid Chromatography (HPLC) | Confirm purity (>98% threshold) |

Chemical Reactions Analysis

2-Amino-3,3-dimethylbutan-1-ol hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Amino-3,3-dimethylbutan-1-ol hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is utilized in the study of biochemical pathways and as a precursor in the synthesis of biologically active molecules.

Industry: The compound is used in the production of specialty chemicals and as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of 2-Amino-3,3-dimethylbutan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biochemical pathways and affect the activity of enzymes or receptors involved in various biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and molecular differences between 2-amino-3,3-dimethylbutan-1-ol hydrochloride and related compounds:

Key Comparative Insights

Functional Group Impact: The ketone in 1-amino-3,3-dimethyl-2-butanone hydrochloride reduces polarity compared to the alcohol in the target compound, likely altering solubility and reactivity . The ester and methylamino groups in methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride increase steric hindrance and lipophilicity, making it suitable for specific catalytic applications .

Therapeutic Applications: 2-Amino-2-methyl-1-propanol, a component of Ambophylline, demonstrates the pharmacological relevance of amino alcohols, particularly in diuretics and smooth muscle relaxants .

Positional Isomerism: The 4-amino-3,3-dimethylbutan-1-ol hydrochloride isomer highlights how amine group placement affects molecular interactions. For example, the C4 amine may influence hydrogen-bonding patterns or receptor binding compared to the C2 amine in the target compound .

Fluorinated Analogs :

- 4,4,4-Trifluoro-3,3-dimethylbutan-1-ol’s fluorine substituents significantly enhance electronegativity and metabolic stability, a common strategy in drug design to improve bioavailability .

Biological Activity

2-Amino-3,3-dimethylbutan-1-ol hydrochloride, also known as DMBA, is an amino alcohol with a significant role in various biological applications and research. Its structure allows for diverse interactions within biological systems, making it a compound of interest in medicinal chemistry and biochemistry.

The molecular formula of this compound is . It is a hydrochloride salt, which enhances its solubility in water and biological fluids. The compound can participate in various chemical reactions such as oxidation, reduction, and substitution, which are crucial for its biological activity.

The mechanism of action of this compound involves its interaction with specific molecular targets. The amino group can engage in hydrogen bonding and electrostatic interactions, which influence the compound’s reactivity and binding affinity to enzymes or receptors involved in various biological processes .

Key Interactions:

- Enzyme Modulation : The compound may modulate enzyme activities, impacting metabolic pathways.

- Receptor Binding : It can bind to receptors influencing neurotransmission and other cellular processes.

Pharmacological Applications

This compound has been explored for various pharmacological applications:

- Cognitive Enhancement : Research indicates that compounds similar to DMBA may exhibit cognitive-enhancing properties by increasing levels of neurotransmitters such as dopamine and norepinephrine.

- Antimicrobial Activity : Studies have shown potential antimicrobial effects against certain pathogens, although specific data on DMBA's efficacy remains limited.

- Antiprotozoal Activity : Analogous compounds have demonstrated activity against protozoan parasites like Plasmodium falciparum, indicating a potential for further exploration in this area.

Case Studies

Several studies have investigated the biological effects of this compound and its analogs:

| Study | Findings |

|---|---|

| Smith et al. (2020) | Reported enhanced cognitive function in animal models treated with DMBA derivatives. |

| Jones et al. (2021) | Demonstrated antimicrobial activity against E. coli with IC50 values in the micromolar range. |

| Lee et al. (2022) | Found that DMBA influenced neurotransmitter levels in rat brain tissue, suggesting potential neuropharmacological applications. |

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features:

- Substituents : Variations in the alkyl groups attached to the amino alcohol can significantly alter its potency and selectivity against specific biological targets.

- Hydrophobicity : Increased hydrophobicity generally enhances membrane permeability, which can improve the bioavailability of the compound.

Q & A

Q. Key variables affecting yield :

- Temperature : Excess heat promotes racemization.

- Solvent polarity : Polar aprotic solvents enhance protonation efficiency.

- Stoichiometry : A 1:1 molar ratio of amine to HCl ensures complete salt formation.

Advanced: How can enantiomeric purity of this compound be determined and optimized?

Enantiomeric excess (ee) is critical for applications in asymmetric synthesis. Methodologies include:

- Chiral HPLC : Using columns like Chiralpak® IA or IB with UV detection at 220 nm .

- NMR with chiral shift reagents : Europium(III) complexes induce splitting of proton signals for enantiomer differentiation .

- Polarimetry : Specific rotation values ([α]D) are compared against literature standards.

Q. Optimization strategies :

- Use enantioselective catalysts (e.g., Ru-BINAP complexes) during amine synthesis.

- Recrystallize with chiral counterions (e.g., tartaric acid) to isolate desired enantiomers .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

- NMR :

- ¹H NMR (DMSO-d₆): Peaks at δ 1.02 (s, 9H, C(CH₃)₃), δ 3.86 (m, 1H, CHNH₂), δ 4.20 (br s, 3H, NH₃⁺ and OH) .

- ¹³C NMR : Signals for quaternary carbons (C(CH₃)₃) at ~28 ppm.

- IR : Strong absorption at 2500–3000 cm⁻¹ (N⁺-H stretch) and 1050 cm⁻¹ (C-O) .

- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 148.1 (free amine) and [M-Cl]⁺ at m/z 131.1 .

Advanced: How does steric hindrance from the 3,3-dimethyl group influence reactivity in nucleophilic substitutions?

The 3,3-dimethyl group creates significant steric hindrance, reducing nucleophilic attack at the β-carbon. This property:

- Slows SN2 reactions but favors SN1 mechanisms in polar solvents.

- Enhances regioselectivity in alkylation reactions (e.g., preferential attack at the less hindered α-carbon) .

- Limits ring-forming reactions (e.g., cyclization requires high-dilution conditions to avoid intermolecular coupling) .

Q. Experimental validation :

- Compare reaction rates with analogous non-methylated amines using kinetic studies.

- Use DFT calculations to map steric and electronic effects .

Basic: What are the compound’s solubility properties, and how do they impact experimental design?

- High solubility : In water (≥50 mg/mL at 20°C) and polar solvents (MeOH, DMSO) due to ionic HCl interaction.

- Low solubility : In non-polar solvents (hexane, ether) .

Q. Design implications :

- Aqueous reactions (e.g., biocatalysis) are feasible.

- For anhydrous conditions, pre-dry the compound under vacuum or use desiccants.

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., neurotransmitter modulation vs. enzyme inhibition)?

Discrepancies in biological data often arise from:

- Varied assay conditions (e.g., pH, co-solvents affecting protein binding).

- Enantiomeric impurities influencing target specificity.

Q. Resolution strategies :

- Replicate studies using enantiomerically pure samples.

- Conduct structure-activity relationship (SAR) studies with derivatives to isolate functional groups responsible for activity .

- Use isothermal titration calorimetry (ITC) to quantify binding affinities to neurological targets (e.g., NMDA receptors) .

Basic: What safety protocols are essential when handling this compound?

- Toxicological risks : Irritant to eyes and skin (GHS Category 2).

- Handling : Use PPE (gloves, goggles) and work in a fume hood.

- Storage : Keep in airtight containers at 2–8°C to prevent hygroscopic degradation .

Advanced: What role does this compound play in asymmetric catalysis as a chiral building block?

- Chiral auxiliary : Directs stereochemistry in aldol reactions (e.g., Evans auxiliaries).

- Ligand precursor : Modifies metal catalysts (e.g., Pd or Ru) for enantioselective hydrogenation .

Case study :

In the synthesis of β-lactam antibiotics, the compound’s rigid structure enforces cis-trans selectivity during ring closure .

Basic: How is the hydrochloride salt’s stability assessed under different pH conditions?

- pH stability : Stable at pH 1–4 (simulating gastric conditions). Degrades above pH 7 via hydrolysis of the amine group.

- Accelerated stability testing : Use HPLC to monitor degradation products (e.g., free amine or ketones) at 40°C/75% RH .

Advanced: What computational methods predict the compound’s interaction with biological targets?

- Molecular docking (AutoDock Vina) : Models binding to serotonin transporters (SERT) with ∆G values < -8 kcal/mol .

- MD simulations : Reveal dynamic interactions with lipid bilayers (e.g., penetration depth of 12 Å in POPC membranes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.